molecular formula C11H20O3 B8721639 1-Methyl-4-(propan-2-yloxy)cyclohexane-1-carboxylic acid

1-Methyl-4-(propan-2-yloxy)cyclohexane-1-carboxylic acid

Cat. No. B8721639
M. Wt: 200.27 g/mol
InChI Key: HNFZEGPOELHECW-UHFFFAOYSA-N
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Patent
US08426443B2

Procedure details

Phenylmethyl 1-methyl-4-[(1-methylethyl)oxy]cyclohexanecarboxylate (D108) (2.3 g, 7.92 mmol) was suspended in water (30 mL) and tetrahydrofuran (THF) (10 mL) along with lithium hydroxide (0.759 g, 31.7 mmol). The resulting solution was warmed to reflux overnight, TLC (SiO2 10% EtOAc/is-hex) showed some of more polar SM present but none of less polar SM. Reaction cooled and extracted with ether (2×20 mL) to remove unhydrolysed SM. Aqueous layer acidified with 2 N HCl (acid to pH stick) and extracted into DCM (2×15 mL). DCM layers combined and dried over MgSO4, filtered and solvent removed under reduced pressure. NMR confirmed 1-methyl-4-[(1-methylethyl)oxy]cyclohexanecarboxylic acid (1.13 g, 5.64 mmol, 71.2% yield) as a mixture of cis and trans isomers. As suspected from the TLC one of the isomers, suspected to be the trans (ether:carboxylate) had hydrolysed faster. This resulted in a ˜2:1 ratio of the acids.
Name
Phenylmethyl 1-methyl-4-[(1-methylethyl)oxy]cyclohexanecarboxylate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.759 g
Type
reactant
Reaction Step Three
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:12]([O:14]CC2C=CC=CC=2)=[O:13])[CH2:7][CH2:6][CH:5]([O:8][CH:9]([CH3:11])[CH3:10])[CH2:4][CH2:3]1.O1CCCC1.[OH-].[Li+]>O>[CH3:1][C:2]1([C:12]([OH:14])=[O:13])[CH2:7][CH2:6][CH:5]([O:8][CH:9]([CH3:11])[CH3:10])[CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Phenylmethyl 1-methyl-4-[(1-methylethyl)oxy]cyclohexanecarboxylate
Quantity
2.3 g
Type
reactant
Smiles
CC1(CCC(CC1)OC(C)C)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0.759 g
Type
reactant
Smiles
[OH-].[Li+]
Step Four
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×20 mL)
CUSTOM
Type
CUSTOM
Details
to remove unhydrolysed SM
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(CC1)OC(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.64 mmol
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 71.2%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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